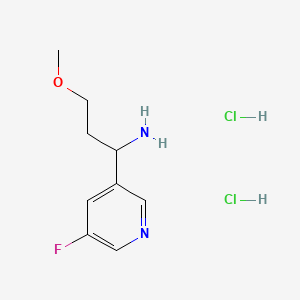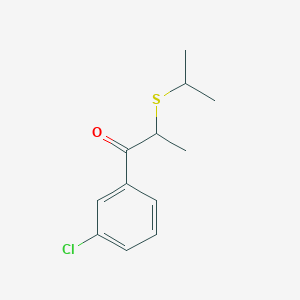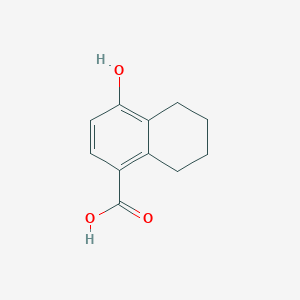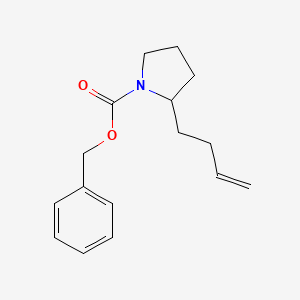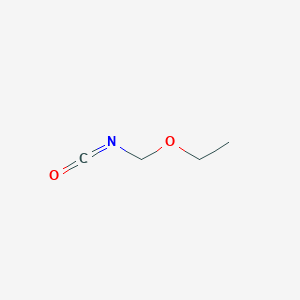
(Isocyanatomethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isocyanatomethoxy)ethane is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of an isocyanate group (-NCO) attached to a methoxyethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Isocyanatomethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of methoxyethanol with phosgene to form the corresponding chloroformate, which is then treated with ammonia to yield the isocyanate derivative. Another method involves the reaction of methoxyethanol with cyanogen chloride in the presence of a base to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and scalability. non-phosgene methods, such as the reaction of methoxyethanol with urea and subsequent thermal decomposition, are being explored to reduce the environmental and safety concerns associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
(Isocyanatomethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamic acids and their derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and amines.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from polymerization reactions with diols or diamines.
Applications De Recherche Scientifique
(Isocyanatomethoxy)ethane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals
Mécanisme D'action
The mechanism of action of (isocyanatomethoxy)ethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, the compound can modify proteins and other biomolecules by reacting with amino groups, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Isocyanate: Similar in structure but lacks the methoxy group.
Methyl Isocyanate: Similar in structure but lacks the ethane backbone.
Phenyl Isocyanate: Contains a phenyl group instead of the methoxyethane backbone.
Uniqueness
(Isocyanatomethoxy)ethane is unique due to the presence of both an isocyanate group and a methoxyethane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C4H7NO2 |
|---|---|
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
isocyanatomethoxyethane |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4-5-3-6/h2,4H2,1H3 |
Clé InChI |
FTVSQMOUCKBLDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


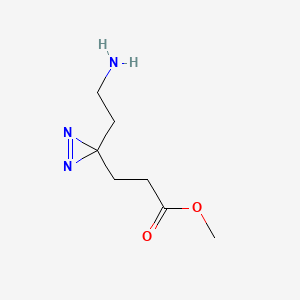
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
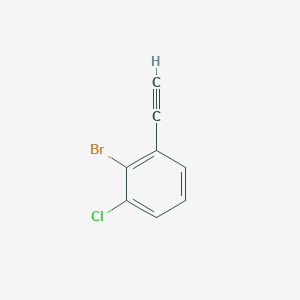
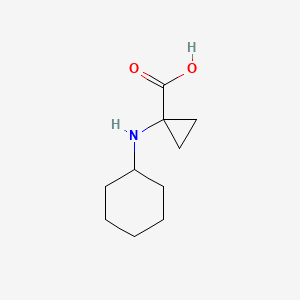
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
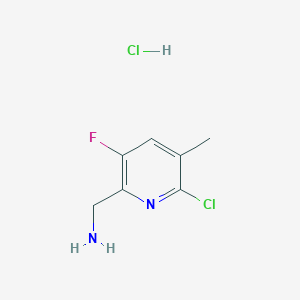
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
